

Application Notes and Protocols: In Vivo Imaging of Lymphangiogenesis Inhibition by (S)-SAR131675

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Compound of Interest

Compound Name: (S)-SAR131675

Cat. No.: B15577059

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Introduction

Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, plays a crucial role in both normal physiological processes and various pathologies, including tumor metastasis, inflammation, and lymphedema. The vascular endothelial growth factor receptor-3 (VEGFR-3) signaling pathway is a key regulator of lymphangiogenesis. **(S)-SAR131675** is a potent and selective small-molecule inhibitor of VEGFR-3 tyrosine kinase.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing **(S)-SAR131675** in in vivo studies to investigate the inhibition of lymphangiogenesis, employing common imaging and histological techniques.

Mechanism of Action of (S)-SAR131675

(S)-SAR131675 selectively inhibits the tyrosine kinase activity of VEGFR-3, thereby blocking the downstream signaling cascades initiated by its ligands, VEGF-C and VEGF-D.[3] This inhibition prevents the activation of key pathways such as the PI3K-Akt and MAPK-ERK pathways, which are essential for the proliferation, migration, and survival of lymphatic endothelial cells (LECs).[4]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **(S)-SAR131675** based on published data.

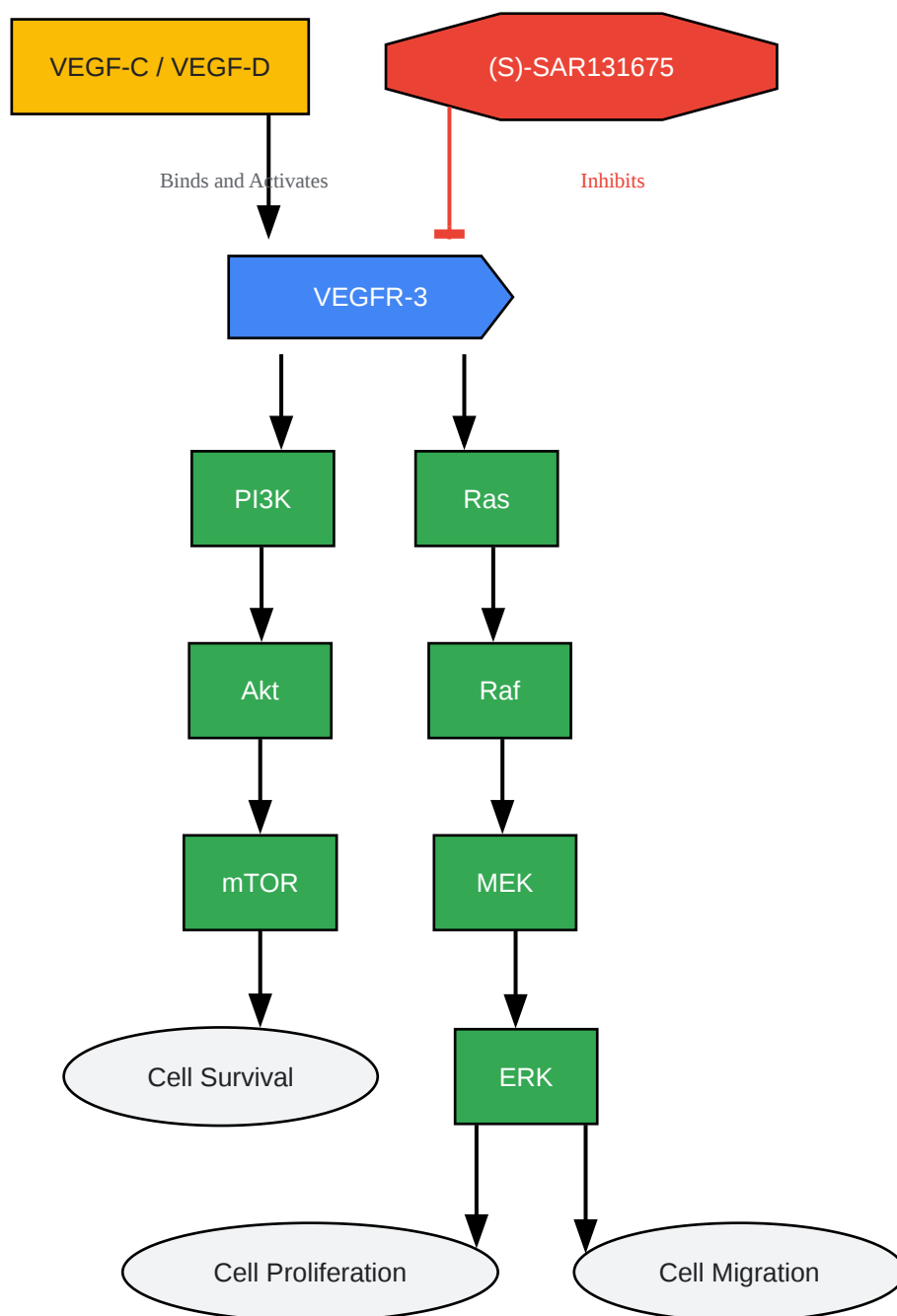
Table 1: In Vitro Inhibitory Activity of **(S)-SAR131675**

Target	Assay	IC50 Value	Reference
VEGFR-3	Tyrosine Kinase Activity	20 nM	[2]
VEGFR-3	Autophosphorylation (HEK cells)	45 nM	[2]
VEGFC-induced Lymphatic Cell Proliferation	Cell-based assay	~20 nM	[1]
VEGFD-induced Lymphatic Cell Proliferation	Cell-based assay	~20 nM	[1]
VEGFC-induced Erk Phosphorylation	ELISA	~30 nM	[5]
VEGFR-2	Tyrosine Kinase Activity	Moderately active (~10-fold less than VEGFR-3)	[1]

Table 2: In Vivo Efficacy of **(S)-SAR131675** in Mouse Models

Animal Model	Treatment	Outcome	Quantitative Result	Reference
4T1 Mammary Carcinoma	(S)-SAR131675	Reduced lymph node invasion and lung metastasis	Data not specified	[2]
RIP1.Tag2 Tumors	(S)-SAR131675	Potent antitumoral effect	Data not specified	[2]
FGF2-induced Angiogenesis and Lymphangiogenesis	100 mg/kg/day (S)-SAR131675	Reduced VEGFR-3 levels and hemoglobin content	~50% reduction	[4]
Colorectal Cancer Liver Metastasis	Daily (S)-SAR131675	Significantly reduced tumor burden	Data not specified	[3]
Diabetic Nephropathy (db/db mice)	(S)-SAR131675 in diet	Decreased expression of LYVE-1 and podoplanin	Data not specified	

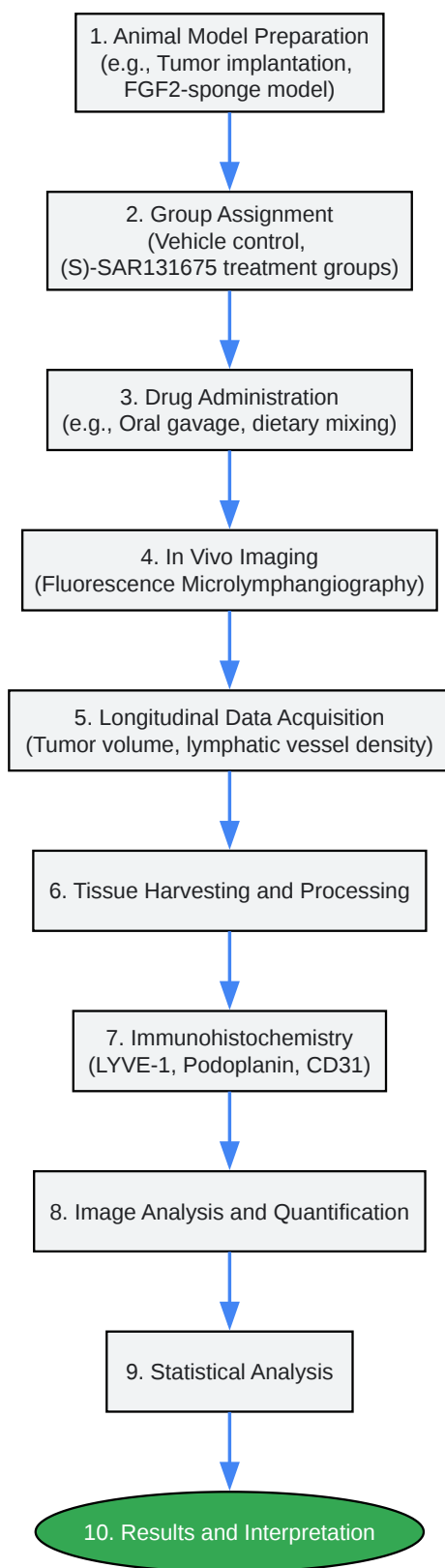
Signaling Pathway Diagram



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Caption: VEGFR-3 signaling pathway and the inhibitory action of **(S)-SAR131675**.

Experimental Workflow Diagram



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Caption: General experimental workflow for in vivo evaluation of **(S)-SAR131675**.

Experimental Protocols

Protocol 1: In Vivo Fluorescence

Microlymphangiography

This protocol describes a method for visualizing and quantifying lymphatic vessel function in vivo in a mouse model.

Materials:

- **(S)-SAR131675**
- Vehicle control (e.g., appropriate solvent for SAR131675)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Fluorescent tracer (e.g., FITC-dextran, ICG)
- Microsyringe
- Fluorescence stereomicroscope or other in vivo imaging system
- Image analysis software

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using an approved protocol.
 - Shave the area of interest (e.g., ear, dorsal skin flap) to minimize fluorescence obstruction.
 - Maintain the animal's body temperature throughout the procedure.
- Drug Administration:
 - Administer **(S)-SAR131675** or vehicle control to the respective animal groups according to the study design (e.g., oral gavage daily for a specified period).

- Tracer Injection:
 - Using a microsyringe, intradermally inject a small volume (e.g., 1-5 μ L) of the fluorescent tracer into the region of interest.
- Image Acquisition:
 - Immediately after injection, begin acquiring images using the fluorescence microscope.
 - Capture images at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes) to visualize the uptake and drainage of the tracer through the lymphatic vessels.
 - Use appropriate filter sets for the chosen fluorophore.
- Data Analysis:
 - Quantify lymphatic function by measuring parameters such as:
 - The rate of tracer clearance from the injection site.
 - The number and diameter of functional lymphatic vessels.
 - The velocity of lymphatic flow.
 - Compare the results between the **(S)-SAR131675**-treated and vehicle control groups.

Protocol 2: Immunohistochemistry for Lymphatic Vessel Markers

This protocol details the staining of tissue sections for the lymphatic endothelial cell markers LYVE-1 and Podoplanin.

Materials:

- Paraffin-embedded or frozen tissue sections
- Deparaffinization and rehydration solutions (for paraffin sections)

- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Blocking solution (e.g., 5% normal goat serum in PBS)
- Primary antibodies:
 - Rabbit anti-mouse LYVE-1
 - Hamster anti-mouse Podoplanin
- Secondary antibodies:
 - Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
 - Goat anti-hamster IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Slide Preparation:
 - For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.
 - For frozen sections, air dry and fix as required.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Blocking:

- Wash sections in PBS.
- Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Incubate sections with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash sections three times in PBS.
 - Incubate sections with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash sections three times in PBS.
 - Incubate with DAPI for 5 minutes to stain cell nuclei.
 - Wash sections in PBS.
 - Mount coverslips using an appropriate mounting medium.
- Imaging and Analysis:
 - Visualize stained sections using a fluorescence microscope with appropriate filter sets.
 - Quantify lymphatic vessel density (LVD) by counting the number of LYVE-1 and/or Podoplanin-positive vessels per unit area.
 - Measure vessel diameter and other morphological features as required.
 - Compare the results between the **(S)-SAR131675**-treated and vehicle control groups.

Conclusion

(S)-SAR131675 is a valuable tool for studying the role of VEGFR-3 in lymphangiogenesis. The protocols and information provided in these application notes offer a framework for designing and conducting in vivo experiments to evaluate the efficacy of **(S)-SAR131675** and other potential lymphangiogenesis inhibitors. The combination of in vivo imaging and immunohistochemical analysis allows for a comprehensive assessment of both the functional and morphological changes in the lymphatic vasculature in response to treatment.

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